(3-Methoxy-propoxy)-acetic acid
Overview
Description
Methoxyacetic acid is a derivative of acetic acid in which a hydrogen atom of the methyl group is replaced by a methoxy group . It’s a clear, colorless, viscous, and corrosive liquid with a pungent odor .
Synthesis Analysis
Methoxyacetic acid can be synthesized from monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . The conversion yields methoxyacetic acid in amounts of about 90% after acidification of dry hydrogen chloride gas and vacuum distillation .Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, boronic esters are highly valuable building blocks . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor . It freezes to a mass similar to glacial acetic acid at 7 °C . Due to the low solvation energy of its methoxy group, methoxyacetic acid, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .Safety and Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which involves compounds like “(3-Methoxy-propoxy)-acetic acid”, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Future research could focus on developing new boronic esters and exploring their potential applications in this and other chemical reactions .
properties
IUPAC Name |
2-(3-methoxypropoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-3-2-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVKIJPJIYEYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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